Butyl phenyl carbonate
Overview
Description
Butyl phenyl carbonate, also known as tert-Butyl phenyl carbonate, is an organic compound with the molecular formula C11H14O3. It is a carbonate ester derived from phenol and tert-butyl alcohol. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl phenyl carbonate can be synthesized through the reaction of phenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl phenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to produce phenol and tert-butyl alcohol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Nucleophilic Substitution: It can undergo nucleophilic substitution reactions with amines to form carbamates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Transesterification: Requires an alcohol and a catalyst, often an acid or base.
Nucleophilic Substitution: Involves the use of amines and may require a catalyst or specific reaction conditions to proceed efficiently.
Major Products Formed
Hydrolysis: Phenol and tert-butyl alcohol.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates, which are useful intermediates in organic synthesis.
Scientific Research Applications
Butyl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent for the protection of amines in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds, such as 2-nitroindoles.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of butyl phenyl carbonate involves its ability to act as a protecting group for amines. The carbonate ester reacts with amines to form carbamates, which are stable under various reaction conditions. This stability allows for selective reactions to occur without interference from the protected amine group .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phenyl carbonate
- Methyl phenyl carbonate
- Diphenyl carbonate
Uniqueness
Butyl phenyl carbonate is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the resulting carbamate. This makes it particularly useful in reactions where selective protection of amines is required. Compared to ethyl or methyl phenyl carbonate, the tert-butyl group offers greater protection and stability .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and industrial processes. Its unique properties and reactivity make it an essential reagent in various chemical reactions and research applications.
Properties
IUPAC Name |
butyl phenyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-13-11(12)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIUEWSUNAYXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880906 | |
Record name | carbonic acid, butyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4824-76-4 | |
Record name | Carbonic acid, butyl phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4824-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | carbonic acid, butyl phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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